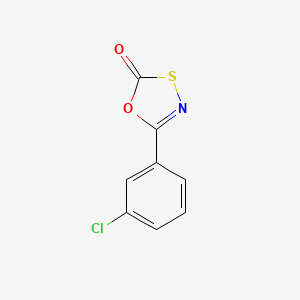

5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one

Descripción general

Descripción

5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one is a heterocyclic compound that belongs to the oxathiazole family This compound is characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzoyl chloride with thiourea in the presence of a base, followed by cyclization with an oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5-(3-Chlorophenyl)-2H-1,3,4-oxathiazol-2-one has been investigated for its antimicrobial properties. Studies have shown that derivatives of oxathiazol-2-one exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of the mycobacterial proteasome, which is crucial for the survival of the bacteria. Research indicates that modifications in the compound can enhance its potency and selectivity towards pathogenic bacteria while minimizing toxicity to human cells .

Enzyme Inhibition

Another prominent application of this compound is its role as an inhibitor of phenylalanine ammonia-lyase (PAL). In a study involving yeast-derived PAL, this compound demonstrated effective inhibition with an IC50 value significantly lower than that of known inhibitors. This suggests potential applications in controlling phenylalanine levels in metabolic disorders and enhancing crop resistance to pathogens by manipulating plant metabolic pathways .

Antitumor Activity

Recent advancements have highlighted the compound's potential as an antitumor agent. It has shown promising results in inhibiting c-Met phosphorylation and inducing apoptosis in cancer cell lines. The structural modifications have been optimized to enhance its pharmacokinetic properties and selectivity against cancer cells while reducing adverse effects on normal cells .

Agricultural Applications

Herbicide Development

The oxathiazol-2-one scaffold has been explored for developing new herbicides. Compounds based on this structure can inhibit specific enzymes involved in plant growth regulation. For instance, the inhibition of PAL can lead to reduced levels of phenolic compounds that are crucial for plant defense mechanisms, thereby allowing for targeted weed control without affecting crop yield significantly .

Growth Regulation

In agricultural studies, this compound has been evaluated for its effects on plant growth. Certain derivatives have shown the ability to modulate growth responses in seedlings by altering hormonal balances within plants. This application could lead to advancements in agricultural biotechnology aimed at improving crop resilience and yield under stress conditions .

Material Science Applications

Polymer Chemistry

The unique chemical properties of this compound make it suitable for polymer synthesis. It can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that polymers containing oxathiazole units exhibit improved resistance to degradation under environmental stressors .

Nanotechnology

In nanotechnology, derivatives of this compound are being studied for their potential use in creating nanomaterials with specific electronic and optical properties. The incorporation of oxathiazole rings into nanostructures can lead to materials with enhanced conductivity and photonic capabilities, which are valuable in various electronic applications .

Mecanismo De Acción

The mechanism of action of 5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares structural similarities but differs in its sulfur and nitrogen arrangement.

2-methoxy-5-chlorobenzo[d]oxazole: Another heterocyclic compound with a similar chlorophenyl group but different ring structure.

Uniqueness

5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms

Actividad Biológica

5-(3-Chlorophenyl)-2H-1,3,4-oxathiazol-2-one is a member of the oxathiazolone family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an inhibitor of phenylalanine ammonia-lyase (PAL) and has been explored for its anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring fused with an oxathiazolone moiety. The presence of the 3-chlorophenyl group is significant as it influences the compound's biological activity.

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Recent studies have demonstrated that this compound acts as an effective inhibitor of PAL, an enzyme crucial for the biosynthesis of phenylalanine. This inhibition is particularly relevant in plant biology and can affect growth and development.

- IC50 Values : In a series of tests involving various 5-aryl-1,3,4-oxathiazol-2-one derivatives, this compound exhibited significant inhibition at concentrations around 100 µM. Its IC50 value was noted to be comparable to other known PAL inhibitors .

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| This compound | Not specified | Noncompetitive |

| 5-(4-Nitrophenyl)-1,3,4-oxathiazol-2-one | 2.5 | Noncompetitive |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound showed promising cytotoxic effects against several types of cancer cells.

- Cell Lines Tested : The compound was evaluated against fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A549) cell lines.

- Mechanism of Action : The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-1080 | 19.56 | Apoptosis via caspase activation |

| MCF-7 | Not specified | Cell cycle arrest |

| A549 | Not specified | Cell cycle arrest |

Study on PAL Inhibition

In a study focused on the synthesis and evaluation of oxathiazolone derivatives, compounds including this compound were tested for their ability to inhibit PAL derived from Rhodotorula glutinis. The results indicated that this compound effectively reduced trans-cinnamic acid levels when applied to potato tuber disks treated with laminarin .

Anticancer Studies

Another notable investigation assessed the cytotoxicity of various oxathiazolone derivatives against multiple cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited significant growth inhibition in HT-1080 cells specifically .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1,3,4-oxathiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-6-3-1-2-5(4-6)7-10-13-8(11)12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNXWVDYILLAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NSC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.